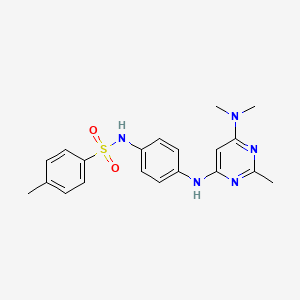
N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-4-methylbenzenesulfonamide, also known by its chemical formula C22H24N6O3S, is a complex organic compound. Let’s break down its structure:
- The core consists of a phenyl ring (C6H5) with a sulfonamide group (SO2NH2) attached.
- The phenyl ring bears an amino group (NH2) at the para position (position 4).
- The amino group is further substituted by a pyrimidine ring (C4H4N2) at the ortho position (position 2).
- The pyrimidine ring contains a dimethylamino group (N(CH3)2) at position 6.
- Finally, a methyl group (CH3) is attached to the phenyl ring.
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes exist for this compound, but one common method involves the condensation of an appropriately substituted aniline with a sulfonyl chloride. The reaction proceeds as follows:
Aniline Derivative Synthesis: Start with aniline derivatives (e.g., 4-aminobenzene sulfonamide) and react them with appropriate reagents to introduce the dimethylamino and pyrimidine moieties.
Sulfonylation: Treat the resulting aniline derivative with a sulfonyl chloride (e.g., benzenesulfonyl chloride) to form the sulfonamide linkage.
Industrial Production: In industry, N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-4-methylbenzenesulfonamide may be synthesized using large-scale processes optimized for efficiency and yield.
Analyse Chemischer Reaktionen
This compound can undergo various reactions:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction of the sulfonamide group or other functional groups is possible.
Substitution: Substitution reactions can occur at the amino or other reactive positions.
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides).
Major products depend on reaction conditions and substituents. For example, reduction may yield aniline derivatives, while oxidation could lead to sulfonyl compounds.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
Medicine: It might exhibit pharmacological properties due to its unique structure. Researchers explore its potential as a drug candidate.
Chemistry: Its reactivity makes it valuable for synthetic chemistry studies.
Biology: Investigating its interactions with biological targets sheds light on its biological effects.
Wirkmechanismus
The exact mechanism remains an active area of research. it likely involves interactions with specific molecular targets or pathways. Further studies are needed to elucidate this fully.
Eigenschaften
Molekularformel |
C20H23N5O2S |
|---|---|
Molekulargewicht |
397.5 g/mol |
IUPAC-Name |
N-[4-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C20H23N5O2S/c1-14-5-11-18(12-6-14)28(26,27)24-17-9-7-16(8-10-17)23-19-13-20(25(3)4)22-15(2)21-19/h5-13,24H,1-4H3,(H,21,22,23) |
InChI-Schlüssel |
BFDQRRRXDZFPPU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-methylbenzamide](/img/structure/B11337242.png)
![Ethyl 4-[4-methyl-5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate](/img/structure/B11337245.png)
![N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B11337248.png)
![N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B11337251.png)
![Methyl 4-{[2-(4-fluorophenyl)pyrrolidin-1-yl]methyl}benzoate](/img/structure/B11337252.png)
![2-(2-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11337264.png)
![2-(4-bromophenoxy)-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11337266.png)
![6-(Furan-2-yl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B11337272.png)
![[4-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl](4-methylphenyl)methanone](/img/structure/B11337282.png)
![N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B11337286.png)
![1-(4-methoxyphenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11337288.png)
![N-(2,4-difluorophenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11337292.png)
![N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B11337293.png)

